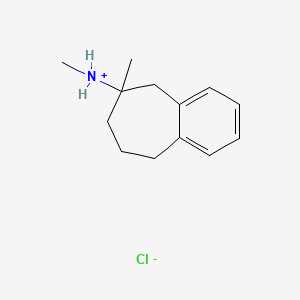
(+-)-6-Methylamino-6-methyl-6,7,8,9-tetrahydro-5H-benzocycloheptene hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(±)-6-Methylamino-6-methyl-6,7,8,9-tetrahydro-5H-benzocycloheptene hydrochloride is a chemical compound with a complex structure that includes a benzocycloheptene ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (±)-6-Methylamino-6-methyl-6,7,8,9-tetrahydro-5H-benzocycloheptene hydrochloride typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the benzocycloheptene ring system, followed by the introduction of the methylamino and methyl groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is essential to maintain consistent quality and safety standards.
Analyse Chemischer Reaktionen
Types of Reactions
(±)-6-Methylamino-6-methyl-6,7,8,9-tetrahydro-5H-benzocycloheptene hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated compounds.
Wissenschaftliche Forschungsanwendungen
(±)-6-Methylamino-6-methyl-6,7,8,9-tetrahydro-5H-benzocycloheptene hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, such as its ability to modulate neurotransmitter activity.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (±)-6-Methylamino-6-methyl-6,7,8,9-tetrahydro-5H-benzocycloheptene hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function and physiological responses. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to (±)-6-Methylamino-6-methyl-6,7,8,9-tetrahydro-5H-benzocycloheptene hydrochloride include:
Ambroxol hydrochloride: Used as a mucolytic agent in the treatment of respiratory conditions.
Bromhexine hydrochloride: Another mucolytic agent with similar applications.
Uniqueness
What sets (±)-6-Methylamino-6-methyl-6,7,8,9-tetrahydro-5H-benzocycloheptene hydrochloride apart from these similar compounds is its unique benzocycloheptene ring system and the specific functional groups attached to it
Eigenschaften
CAS-Nummer |
56485-63-3 |
|---|---|
Molekularformel |
C13H20ClN |
Molekulargewicht |
225.76 g/mol |
IUPAC-Name |
methyl-(6-methyl-5,7,8,9-tetrahydrobenzo[7]annulen-6-yl)azanium;chloride |
InChI |
InChI=1S/C13H19N.ClH/c1-13(14-2)9-5-8-11-6-3-4-7-12(11)10-13;/h3-4,6-7,14H,5,8-10H2,1-2H3;1H |
InChI-Schlüssel |
QOGIJCPNYREKSD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC2=CC=CC=C2C1)[NH2+]C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



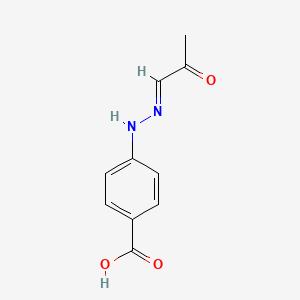
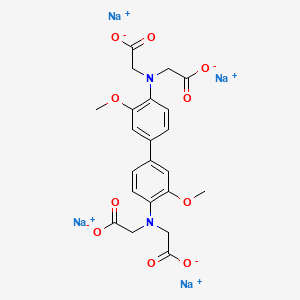
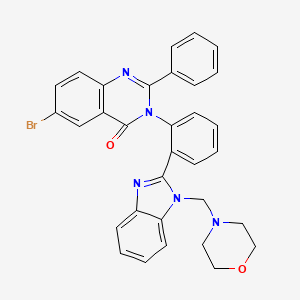
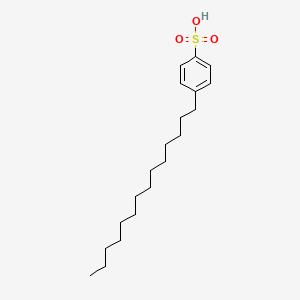


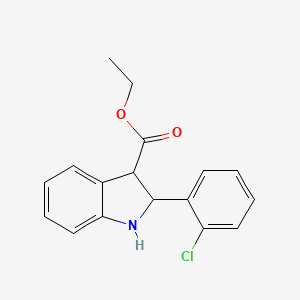
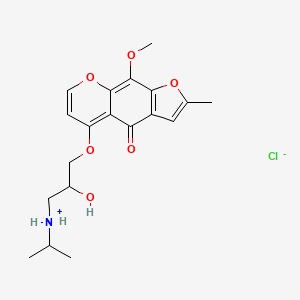

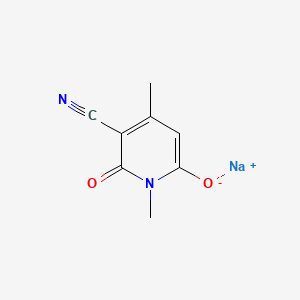
![9,10-Anthracenedione, 1,4-bis[(3-chlorophenyl)amino]-](/img/structure/B13765882.png)
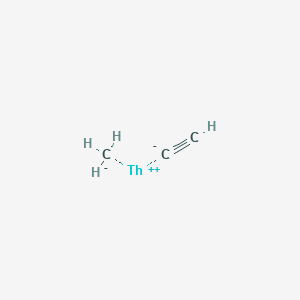
![4,4,6,6-tetramethyl-5H-thieno[2,3-c]pyrrole-2-carbaldehyde](/img/structure/B13765903.png)
